![molecular formula C16H14N2O B5697771 N-(2-cyanophenyl)-2,5-dimethylbenzamide CAS No. 702648-69-9](/img/structure/B5697771.png)
N-(2-cyanophenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2,5-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is now being evaluated in clinical trials.
Mecanismo De Acción
N-(2-cyanophenyl)-2,5-dimethylbenzamide inhibits several kinases that are involved in the growth and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, N-(2-cyanophenyl)-2,5-dimethylbenzamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2,5-dimethylbenzamide has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of these cells. This compound has also been shown to inhibit the activity of immune cells, which can contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyanophenyl)-2,5-dimethylbenzamide in lab experiments is that it has been well-studied in preclinical models of cancer and has demonstrated potent antitumor activity. However, one limitation of using this compound is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.
Direcciones Futuras
There are several potential future directions for research on N-(2-cyanophenyl)-2,5-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the exploration of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to better understand the mechanisms of action of N-(2-cyanophenyl)-2,5-dimethylbenzamide and to identify biomarkers that can predict its efficacy in different types of cancer.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2,5-dimethylbenzamide involves several steps. The first step is the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-5-cyanobenzonitrile to yield the desired product.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2,5-dimethylbenzamide has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. This compound has been studied in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(2-cyanophenyl)-2,5-dimethylbenzamide has demonstrated potent antitumor activity and has been well-tolerated.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-12(2)14(9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAIBMOSAWXWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358937 |
Source
|
Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
CAS RN |
702648-69-9 |
Source
|
Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.